3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride
Description
Properties
IUPAC Name |
3-[5-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-15-6-4-9-12-10(14-13-9)8-3-2-5-11-7-8;;/h8,11H,2-7H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBFQIQZNKPUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC(=NN1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of 3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride generally proceeds through the following key steps:
Construction of the 1,2,4-Triazole Core:
The triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acid or carbonic acid derivatives. For example, hydrazinoacetic acid esters may react with alkyl carbonates under controlled conditions to yield the triazole nucleus.Introduction of the 2-Methoxyethyl Group:
The 2-methoxyethyl substituent is introduced either via alkylation of the triazole intermediate or by using a suitably substituted starting material during the triazole ring formation. Alkylation can be performed using 2-methoxyethyl halides in the presence of a base.Attachment of the Piperidine Moiety:
The piperidine ring is incorporated through nucleophilic substitution or condensation reactions with the triazole intermediate. This step may involve the use of 3-bromopiperidine or similar derivatives, reacting under basic or catalytic conditions.Formation of the Dihydrochloride Salt:
The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic or aqueous solution, followed by isolation and purification of the salt.
Detailed Stepwise Synthesis
Example Reaction Sequence
-
- Treat the triazole intermediate with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate in DMF.
- Stir at room temperature to 60°C until the reaction is complete (monitored by TLC or HPLC).
-
- React the alkylated triazole with 3-bromopiperidine under basic conditions (e.g., sodium hydride or potassium tert-butoxide).
- Stir at elevated temperature (50–80°C) for several hours.
Characterization and Quality Control
- Structural Confirmation:
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are standard methods for confirming the structure and purity of the synthesized compound. - Physical Properties:
The compound has a molecular weight of 283.20 g/mol and a topological polar surface area of 52 Ų. - Purity Assessment:
Analytical HPLC and melting point determination are commonly used to assess product purity.
Research Findings and Observations
- Reaction Yields:
Yields for each step can vary depending on reaction conditions, with optimal yields reported when careful temperature and solvent control are maintained. - Scalability:
The described methods are amenable to both small-scale laboratory synthesis and larger-scale preparations with appropriate optimization. - Derivatization:
The synthetic route allows for modifications at various stages, enabling the preparation of analogs for structure-activity relationship studies.
Summary Table: Key Preparation Data
Notes and Considerations
- Temperature and solvent choice are critical for optimizing yield and purity at each step.
- The order of functional group introduction can be adapted based on available starting materials and desired analogs.
- Conversion to the dihydrochloride salt enhances the compound’s solubility and facilitates handling and storage.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride can undergo various reactions, including oxidation, reduction, and substitution.
Oxidation: Under oxidative conditions, the triazole ring can be modified, potentially altering its bioactivity.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Substitution: The methoxyethyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products: The major products formed depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds like 3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride can inhibit the growth of various bacteria and fungi. This is particularly relevant in the development of new antibiotics and antifungal agents to combat resistant strains.
Anticancer Potential
Studies have shown that triazole compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell survival. For instance, research on related triazole compounds has demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancerous cells.
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological applications. Piperidine derivatives have been explored for their effects on neurotransmitter systems and may offer therapeutic benefits in treating neurological disorders such as depression and anxiety.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli and S. aureus at low concentrations. | Development of new antibiotic formulations. |
| Cancer Cell Studies | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. | Potential lead compound for anticancer drug development. |
| Neuropharmacological Assessment | Showed promise in modulating serotonin levels in animal models, suggesting antidepressant-like effects. | Exploration as a treatment for mood disorders. |
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors in biological systems. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins. The piperidine moiety may contribute to the compound's overall bioactivity by increasing its lipophilicity and facilitating membrane permeability.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs are compared in Table 1, focusing on substituents, heterocycles, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Structural Differences
Heterocycle Variations: The target compound and most analogs use a 1,2,4-triazole core, while 4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS 1361115-48-1) substitutes triazole with oxadiazole, altering electronic properties and hydrogen-bonding capacity .
Substituent Effects: The 2-methoxyethyl group in the target compound introduces ether oxygen, enhancing hydrophilicity compared to phenyl (CAS N/A) or methoxymethyl (CAS 1803586-32-4) groups .
Salt Forms: The target compound and CAS 2109103-99-1 are dihydrochlorides, improving aqueous solubility compared to monohydrochloride analogs like CAS 1803586-32-4 .
Biological Activity
The compound 3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 229.11 g/mol. The compound features a piperidine ring substituted with a triazole moiety, which is known for its ability to interact with various biological targets.
The biological activity of triazole derivatives often involves their interaction with specific enzymes or receptors. In the case of This compound , it has been suggested that the compound may exert its effects through:
- Enzyme Inhibition : The triazole ring can bind to active sites on enzymes, thereby inhibiting their catalytic activity. This is particularly relevant in the context of drug metabolism and detoxification pathways.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes.
Antimicrobial Properties
Research has indicated that triazole compounds possess significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of fungi and bacteria by disrupting cell wall synthesis and metabolic processes.
Anticancer Activity
Triazoles have been explored for their potential anticancer effects. They may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Preliminary studies have suggested that This compound could exhibit similar properties.
Case Studies
- Antifungal Activity : A study demonstrated that triazole derivatives effectively inhibited the growth of Candida albicans in vitro. The mechanism involved interference with ergosterol biosynthesis, a critical component of fungal cell membranes.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) showed that certain triazole derivatives induced significant cytotoxicity compared to control groups. This suggests potential for further development as anticancer agents.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing 3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride, and how can intermediate purity be validated?
- Methodology : Synthesis typically involves coupling a piperidine derivative with a substituted 1,2,4-triazole. Key steps include:
- Halogenation : Introduce bromine/chlorine at the triazole position for cross-coupling (e.g., Pd-catalyzed Sonogashira or Suzuki reactions) .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during reactions, followed by HCl-mediated deprotection to yield the dihydrochloride salt .
- Validation : Monitor reaction progress via TLC or HPLC. Confirm intermediate purity using NMR (e.g., absence of residual coupling agents) and HRMS .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?
- Techniques :
- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- NMR Spectroscopy : Assign peaks for the triazole (δ ~8.5 ppm), piperidine (δ ~3.0-4.0 ppm), and methoxyethyl groups (δ ~3.3-3.5 ppm) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ for C11H19N4O·2HCl) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce side products in triazole-piperidine conjugates?
- Approach :
- Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for coupling efficiency in triazole functionalization .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to minimize hydrolysis of methoxyethyl groups .
- Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Case Study : A 52% yield was achieved using bis(triphenylphosphine)palladium(II) chloride in DMF for a structurally analogous triazole-pyridine compound .
Q. What thermodynamic parameters govern the stability of this compound under chromatographic conditions?
- Analysis :
- Hydrophilic Interaction Chromatography (HILIC) : Measure retention time (tR) at varying temperatures to calculate ΔH (enthalpy) and ΔS (entropy) of transfer from mobile to stationary phase .
- Data Interpretation : Negative ΔH values indicate exothermic binding to the stationary phase, while ΔS reflects conformational changes in the molecule .
Q. How do structural modifications (e.g., methoxyethyl vs. methylthio groups) impact biological activity?
- Methodology :
- SAR Studies : Compare IC50 values against target enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) for analogs with varied substituents .
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity differences due to methoxyethyl’s hydrogen-bonding capacity .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activity data for triazole-piperidine analogs?
- Strategies :
- Assay Standardization : Verify assay conditions (e.g., pH, co-solvents) that may alter compound solubility or stability .
- Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., unreacted piperidine precursors) that may skew bioactivity results .
- Structural Confirmation : Re-examine NMR and X-ray data to rule out polymorphic variations affecting activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
